8-Ethyl-2,5-dimethylquinoline
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Overview
Description
8-Ethyl-2,5-dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, characterized by the presence of ethyl and methyl groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,5-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions. Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an oxidizing agent and an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the nitrogen atom in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
8-Ethyl-2,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: This compound is investigated for its potential as an antimalarial, anticancer, and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-2,5-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, inhibiting the replication and transcription processes. It also interacts with enzymes, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of topoisomerases and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Methylquinoline: A derivative with a single methyl group, used in the synthesis of pharmaceuticals.
8-Methylquinoline: Another derivative with applications in organic synthesis and material science.
Uniqueness: 8-Ethyl-2,5-dimethylquinoline stands out due to the specific positioning of its ethyl and methyl groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
8-ethyl-2,5-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-11-7-5-9(2)12-8-6-10(3)14-13(11)12/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDZWALNFEDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)C)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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